molecular formula C11H8N4O2 B2844458 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 1006569-15-8

3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

Cat. No.: B2844458
CAS No.: 1006569-15-8
M. Wt: 228.211
InChI Key: FIVJGNQQFWAHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked via a methylene bridge to a pyrazole ring substituted with a nitro group at the 3-position.

Properties

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-7-9-2-1-3-10(6-9)8-14-5-4-11(13-14)15(16)17/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVJGNQQFWAHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the reaction of 3-nitro-1H-pyrazole with a suitable benzonitrile derivative. One common method includes the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a benzonitrile halide . The reaction conditions often involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have highlighted the compound's role as a potential anticancer agent. It exhibits strong antagonistic activity against androgen receptors, making it useful in treating prostate cancer and other androgen-dependent diseases. The compound has shown efficacy in inhibiting the proliferation of prostate cancer cell lines, indicating its therapeutic potential in oncology .

Androgen Receptor Modulation : The compound functions as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate or inhibit androgen receptors in specific tissues, reducing side effects typically associated with traditional anabolic steroids. This selectivity is crucial for developing safer therapeutic options for conditions like muscle wasting and osteoporosis .

Coordination Chemistry Applications

Ligand Behavior : In coordination chemistry, 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile acts as a bridging ligand. Its ability to coordinate with metal ions facilitates the formation of metal complexes that can exhibit enhanced catalytic properties or stability. For instance, studies have shown that this compound can effectively bridge metal centers, impacting the electronic properties of the resulting complexes .

Materials Science Applications

Synthesis of Functional Materials : The compound's reactivity allows for its incorporation into various polymer matrices, leading to the development of functional materials with tailored properties. Its use in synthesizing new materials can enhance performance characteristics such as thermal stability and mechanical strength.

Case Studies

  • Prostate Cancer Treatment : A study demonstrated that this compound significantly inhibited the growth of prostate cancer cells in vitro. The mechanism involved blocking androgen receptor signaling pathways, which are critical in the progression of prostate cancer .
  • Metal Complex Formation : Research on the coordination properties of this compound revealed that it could form stable complexes with silver ions, which were characterized using X-ray crystallography. These complexes exhibited unique optical properties that could be exploited in photonic applications .

Mechanism of Action

The mechanism of action of 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and pyrazole functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile and related pyrazole-based benzonitrile derivatives:

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) Synthesis Highlights Key Analytical Data (IR/NMR)
This compound 3-Nitro C₁₁H₈N₄O₂ 244.21* Not explicitly described in evidence Likely IR: ~2220 cm⁻¹ (C≡N), ~1520 cm⁻¹ (NO₂)
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (Compound 10, ) 5-Amino, 3-hydroxy C₁₃H₁₀N₄O₂ 254.24 Reflux with benzaldehyde/piperidine (50% yield) IR: 2223 cm⁻¹ (C≡N), 1689 cm⁻¹ (C=O); ¹H-NMR: δ 4.45 (NH₂)
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile (T6, ) 4-Bromo C₁₁H₈BrN₃ 274.11* Synthesis via bromination (method unspecified) Not reported
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile () 3-Amino, 5-methyl C₁₁H₁₀N₄ 198.22 Not detailed No spectral data provided
3-(5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile () 5-Bromomethyl, 3-CF₃ C₁₂H₇BrF₃N₃ 330.10 Undisclosed Purity ≥95%; No melting/boiling points reported

*Calculated based on formula.

Key Observations:

Amino and hydroxy groups (as in Compound 10) introduce hydrogen-bonding capabilities, which may influence crystallization behavior or biological activity . Trifluoromethyl and bromomethyl groups (as in ) add steric bulk and lipophilicity, which could improve membrane permeability in pharmaceutical contexts.

Synthetic Diversity :

  • Compound 10 was synthesized via a condensation reaction with benzaldehyde, achieving moderate yield (50%) , whereas brominated analogs (e.g., T6) likely require halogenation steps .
  • The absence of detailed synthetic protocols for the nitro-substituted compound limits direct comparison of reaction efficiencies or scalability.

Analytical Characterization :

  • IR spectroscopy consistently identifies the C≡N stretch near 2220–2223 cm⁻¹ across analogs .
  • NMR data for Compound 10 confirm the presence of NH₂ (δ 4.45) and aromatic protons, while the nitro analog’s ¹H-NMR would likely show deshielded pyrazole protons due to the nitro group’s electron-withdrawing effect .

Supramolecular and Crystallographic Considerations

Hydrogen-bonding patterns, as discussed in , vary significantly with substituents:

  • Amino groups (e.g., in ) can serve as donors, creating extended networks or co-crystals with complementary molecules.
  • Bromo substituents (e.g., T6 in ) may promote halogen bonding, a interaction less prevalent in nitro or amino derivatives.

Biological Activity

3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and possible anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to a 3-nitro-1H-pyrazole group. The presence of the nitro group enhances its reactivity and potential biological activity. The structural formula is represented as follows:

C12H10N4O2\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans .

Microorganism Activity Concentration Tested (µg/mL) Inhibition (%)
E. coliAntibacterial5085
S. aureusAntibacterial5078
C. albicansAntifungal4090

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties. In animal models, it has shown comparable effects to standard anti-inflammatory drugs like indomethacin. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways . Further investigation into its effects on various cancer models is warranted.

The exact mechanism of action remains partially understood; however, it is hypothesized that the compound interacts with specific molecular targets within cells. The nitro group may facilitate interactions with enzymes or receptors involved in cellular signaling pathways, leading to the observed biological effects .

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .

In Vivo Anti-inflammatory Studies

A recent study assessed the anti-inflammatory effects of this compound in a carrageenan-induced edema model in rats. Results showed a marked reduction in paw swelling compared to control groups, indicating strong anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves (1) formation of the pyrazole ring via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by (2) nitro-group introduction via nitration, and (3) benzonitrile coupling through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann). Optimize yields using microwave-assisted synthesis (reducing reaction time) or polar aprotic solvents like DMF to stabilize intermediates .
  • Key Considerations : Monitor nitro-group stability under acidic/basic conditions; use TLC or HPLC for intermediate purity checks .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral assignments resolved?

  • Methodology : Combine 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., pyrazole C-H vs. benzonitrile protons), IR for nitrile (C≡N, ~2220 cm1^{-1}) and nitro (NO2_2, ~1520/1350 cm1^{-1}) groups, and HRMS for molecular ion validation. Resolve ambiguities via 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography .
  • Example : In 1H^1H NMR, pyrazole protons typically appear as singlets (δ 6.0–7.5 ppm), while benzonitrile protons resonate as aromatic multiplets (δ 7.5–8.0 ppm) .

Q. How can the compound’s solubility and stability be assessed for in vitro biological assays?

  • Methodology : Perform solubility screening in DMSO, PBS, or cell culture media (e.g., DMEM) via UV-Vis spectroscopy. Assess stability under physiological conditions (pH 7.4, 37°C) using HPLC over 24–72 hours. Use cryoprotectants (e.g., trehalose) for long-term storage .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodology : Employ molecular docking (AutoDock Vina, Schrödinger) with crystal structures of target proteins (e.g., PDB ID 51D) to model interactions. Validate with MD simulations (AMBER, GROMACS) to assess binding stability. Cross-reference with experimental SAR data (e.g., substituent effects on IC50_{50}) .
  • Case Study : Pyrazole derivatives exhibit π-π stacking with kinase ATP-binding pockets; nitro groups may enhance electrostatic interactions with catalytic lysines .

Q. How can crystallographic data resolve discrepancies in proposed molecular geometries?

  • Methodology : Use SHELX suite for X-ray structure refinement. Analyze hydrogen-bonding patterns (e.g., Etter’s graph-set analysis) to validate intramolecular interactions. Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G*) .
  • Example : Discrepancies in nitro-group orientation may arise from crystal packing effects; compare multiple datasets to distinguish intrinsic vs. external influences .

Q. What strategies address contradictory bioactivity results across cell lines (e.g., cancer vs. normal cells)?

  • Methodology : Normalize activity using viability assays (MTT, CCK-8) with controls (e.g., BJ fibroblasts, HUVECs). Perform dose-response curves (IC50_{50}) and assess selectivity indices. Validate via proteomics (e.g., Western blot for apoptosis markers) .
  • Troubleshooting : Inconsistent results may stem from metabolic differences (e.g., CYP450 expression); use siRNA knockdown to confirm target specificity .

Q. How can reaction mechanisms for nitro-group reduction or cyano-group transformations be elucidated?

  • Methodology : Track intermediates via in situ FT-IR or 15N^{15}N-labeled reagents. For catalytic reductions (e.g., H2_2/Pd-C), monitor nitro-to-amine conversion kinetics. Use DFT (Gaussian) to model transition states and compare with experimental activation energies .
  • Example : Nitro groups in pyrazoles undergo selective reduction to amines without affecting benzonitrile moieties under mild H2_2 conditions .

Key Citations

  • Synthesis and NMR characterization:
  • Biological activity and SAR:
  • Computational modeling:
  • Crystallography:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.